4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a fluorinated pyrrolopyridine core with a triazole ring, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core, which can be achieved through various cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Click Chemistry for Triazole Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine has numerous applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel drugs, particularly in the areas of oncology and infectious diseases.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and supramolecular assemblies.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the fluorinated pyrrolopyridine core enhances binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole and its derivatives share the triazole ring structure and exhibit similar biological activities.
Fluorinated Heterocycles: Other fluorinated heterocyclic compounds, such as fluoropyridines and fluoropyrroles, also display comparable chemical properties and applications.
Uniqueness
What sets 4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine apart is its combination of a fluorinated pyrrolopyridine core with a triazole ring. This unique structure enhances its versatility and potential for drug development, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
CAS No. |
701213-97-0 |
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Molecular Formula |
C9H6FN5 |
Molecular Weight |
203.18 g/mol |
IUPAC Name |
4-fluoro-7-(triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H6FN5/c10-7-5-12-9(15-4-3-13-14-15)8-6(7)1-2-11-8/h1-5,11H |
InChI Key |
GXUMZQBMNCCUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2N3C=CN=N3)F |
Origin of Product |
United States |
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